2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Overview
Description
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a dipeptide or a cyclic amide, under acidic or basic conditions. The Boc group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. The presence of the Boc group allows for selective reactions at specific sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates.
Hydrolysis: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed: The reactions of this compound can yield a variety of products, including amides, esters, alcohols, and carboxylic acids, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its spirocyclic structure and functional groups make it suitable for constructing diverse chemical frameworks.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological targets.
Medicine: In medicinal chemistry, this compound can be used as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in the design of drug candidates.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable the creation of innovative products with specific functionalities.
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-(Boc-amino)ethanol
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Tert-butoxycarbonyl-protected amino acids
Uniqueness: 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid stands out due to its spirocyclic structure and the presence of the Boc group. This combination of features provides unique reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)19-10(18)14-5-12(6-14)4-7(15)13-8(12)9(16)17/h8H,4-6H2,1-3H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUCUWAYVAYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357351-94-0 | |
Record name | 2-[(tert-butoxy)carbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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